molecular formula C18H13FN2O3S2 B3006598 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896278-53-8

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B3006598
CAS No.: 896278-53-8
M. Wt: 388.43
InChI Key: DJGXBBQWYOZAGZ-ZZEZOPTASA-N
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Description

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a sophisticated benzothiazole derivative designed for advanced medicinal chemistry and oncology research. This compound integrates multiple bioactive pharmacophores, including a 6-fluoro benzothiazole core, a prop-2-yn-1-yl (propargyl) side chain, and a 2-(methylsulfonyl)benzamide moiety. The benzothiazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets via π-π stacking and hydrogen bonding . Its planar, electron-rich nature facilitates high affinity for enzyme active sites, particularly in kinase targets . This compound is of significant interest in the development of novel anti-cancer agents, specifically targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Benzo[d]thiazole hybrids have demonstrated potent activity against a range of cancer cell lines, including breast (T47D, MCF-7), prostate (PC-3), and lung (A549) cancers . The strategic incorporation of the propargyl group provides a versatile chemical handle for further derivatization via Click chemistry (CuAAC reactions), enabling the synthesis of focused libraries or the creation of chemical probes for target identification . The methylsulfonyl group on the benzamide fragment can act as a key hydrogen bond acceptor, potentially enhancing binding affinity and selectivity towards the ATP-binding pocket of kinases like EGFR . Researchers can utilize this compound as a key intermediate or a lead compound in projects aimed at designing next-generation inhibitors for EGFR and its downstream PI3K/AKT/mTOR signaling cascade . This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S2/c1-3-10-21-14-9-8-12(19)11-15(14)25-18(21)20-17(22)13-6-4-5-7-16(13)26(2,23)24/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGXBBQWYOZAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluoro Substituent: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Alkylation with Prop-2-yn-1-yl Group: This step involves the alkylation of the benzo[d]thiazole core with propargyl bromide in the presence of a base like potassium carbonate.

    Formation of the Ylidene Group: The ylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Methylsulfonylbenzamide Moiety: This final step involves the coupling of the intermediate with 2-(methylsulfonyl)benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated analogs of the original compound.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

    Fluorescent Probes: The fluoro substituent allows for potential use in fluorescent imaging techniques.

Medicine

    Anticancer Agents: Studied for its cytotoxic effects on cancer cells.

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural features.

Industry

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluoro substituent and the benzo[d]thiazole core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Property Target Compound 6-Chloro Analog 6-Ethyl Analog
Substituents 6-Fluoro, 3-propynyl, 2-(methylsulfonyl)benzamide 6-Chloro, 3-propynyl, 4-(isopropylsulfonyl)benzamide 6-Ethyl, 3-propynyl, 1-(methylsulfonyl)piperidine-3-carboxamide
Molecular Formula C₂₀H₁₆FN₃O₃S₂ (hypothetical) C₂₀H₁₇ClN₂O₃S₂ C₁₉H₂₃N₃O₃S₂
Molecular Weight ~421.5 g/mol (estimated) 432.9 g/mol 405.5 g/mol
Key Functional Groups Fluoro (electron-withdrawing), methylsulfonyl (polar) Chloro (electron-withdrawing), isopropylsulfonyl (bulkier) Ethyl (electron-donating), methylsulfonyl-piperidine (enhanced solubility)
Synthetic Pathway Likely involves Friedel-Crafts acylation, hydrazide-thiocyanate coupling Similar to target compound but with chloro-substituted precursors Incorporates piperidine-carboxamide via S-alkylation
Tautomerism Expected thione-thiol tautomerism in benzothiazole-imine system Thione tautomer confirmed by IR (νC=S at 1247–1255 cm⁻¹, no νS-H) Not explicitly reported, but analogous behavior likely

Structural and Functional Insights

However, the chloro analog’s higher molecular weight (432.9 vs. ~421.5 g/mol) may enhance hydrophobic interactions in target binding . The ethyl group in the 6-ethyl analog increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Sulfonyl Group Variations

  • The target’s 2-(methylsulfonyl)benzamide offers a balance of polarity and steric accessibility, whereas the 4-(isopropylsulfonyl) group in the chloro analog introduces greater bulk, possibly hindering interactions with flat binding pockets .
  • The 6-ethyl analog’s methylsulfonyl-piperidine-carboxamide integrates a basic nitrogen, improving solubility and enabling salt formation, a feature absent in the target compound .

Spectral Confirmation

  • IR spectra of related compounds confirm tautomeric states (e.g., absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . Similar spectral profiles are expected for the target compound.

Biological Activity

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of a fluoro group and a prop-2-yn-1-yl substituent enhances its reactivity and interaction with biological targets. The molecular formula is C19H15FN2O3SC_{19}H_{15}FN_2O_3S, and it has a molecular weight of 372.4 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

  • Protein Interaction : The compound can bind to specific proteins or enzymes, altering their function and modulating various biological pathways.
  • Signal Transduction Modulation : It may influence signal transduction pathways that are critical in cancer progression and inflammation.
  • Gene Expression Regulation : The compound has the potential to affect gene expression through interactions with nucleic acids.

Biological Activities

The compound has been investigated for several biological activities, including:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2 .

CompoundCell LineIC50 (μM)Mechanism
Compound 1A549 (Lung Cancer)<10Apoptosis induction
Compound 2U937 (Leukemia)16.23Cell cycle arrest
(Z)-N-(6-fluoro...)Jurkat (T-cell Leukemia)TBDTBD

Antimicrobial Activity

Thiazole derivatives have also been shown to possess antimicrobial properties. For instance, certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations . The minimal inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against various pathogens.

CompoundPathogenMIC (μg/mL)
Compound 1S. aureus0.25
Compound 2E. coli0.5

Anticonvulsant Activity

Some thiazole derivatives have demonstrated anticonvulsant effects in animal models, indicating that structural modifications can enhance their efficacy against seizures .

Case Studies

A recent study synthesized several thiazole derivatives, including the target compound, and evaluated their biological activities in vitro against various cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly impacted cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?

  • Methodology :
  • Rodent Studies : Administer 10 mg/kg IV/PO to assess Cmax, Tmax, and half-life.
  • Tissue Distribution : LC-MS/MS quantification in plasma, liver, and brain .
  • Metabolite ID : High-resolution mass spectrometry (HRMS) of urine and fecal extracts.

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